molecular formula C15H17N3O4S B2911598 Methyl 4-oxo-3-(2-oxo-2-(propylamino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-06-6

Methyl 4-oxo-3-(2-oxo-2-(propylamino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2911598
CAS No.: 946353-06-6
M. Wt: 335.38
InChI Key: WQVGDTLXXFIPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazoline core substituted with a thioxo (C=S) group at position 2, a ketone (C=O) at position 4, and a methyl carboxylate ester at position 5. The propylaminoethyl side chain at position 3 introduces additional hydrogen-bonding capabilities. Its synthesis likely involves multi-step reactions, including cyclization and functional group modifications, analogous to methods for related heterocycles (e.g., thiazolidine or coumarin derivatives) .

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(propylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-6-16-12(19)8-18-13(20)10-5-4-9(14(21)22-2)7-11(10)17-15(18)23/h4-5,7H,3,6,8H2,1-2H3,(H,16,19)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVGDTLXXFIPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-3-(2-oxo-2-(propylamino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives and features a thioxo group that is crucial for its biological activity. The structure can be represented as follows:

\text{Molecular Formula C 14}H_{18}N_{2}O_{3}S}

Key Characteristics:

  • Molecular Weight: 286.37 g/mol
  • CAS Number: [Not specified in available data]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, its thioxo group plays a significant role in:

  • Enzyme Inhibition: It has been reported to inhibit certain enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induces apoptosis
HeLa15.0Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL

Case Studies

  • Study on Cancer Cell Lines: A recent study evaluated the compound's effects on MCF-7 and HeLa cells, revealing a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an alternative treatment for bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks

  • Tetrahydroquinazoline vs. Coumarin/Thiazolidine Derivatives: Unlike coumarin derivatives (e.g., 7-hydroxy-4-methylcoumarin in ), which have a benzopyrone structure, the tetrahydroquinazoline core here incorporates two nitrogen atoms, enabling diverse hydrogen-bonding and coordination chemistry.

Functional Group Variations

  • Thioxo (C=S) vs. C=S bonds are longer (1.61–1.64 Å) than C=O bonds (~1.23 Å), affecting molecular packing in crystals .
  • Methyl Carboxylate vs. Hydroxyl/Acetamide Groups :
    The methyl carboxylate at position 7 enhances lipophilicity compared to hydroxyl or acetamide substituents in coumarin derivatives (), likely influencing bioavailability and membrane permeability.

Hydrogen-Bonding and Crystallographic Behavior

  • The compound’s multiple hydrogen-bond donors (NH from propylamino) and acceptors (C=O, C=S, ester) enable complex supramolecular architectures. This contrasts with simpler coumarin derivatives, which primarily rely on hydroxyl or carbonyl interactions .
  • Crystallographic analysis using SHELXL () and ORTEP () would reveal key differences in unit cell parameters, space groups, and hydrogen-bonding motifs compared to analogs. For example, thioxo groups may form weaker S···H–N bonds versus stronger O···H–N interactions in oxo-containing compounds .

Ring Conformation and Puckering

  • The tetrahydroquinazoline ring’s puckering can be quantified using Cremer-Pople parameters (). Compared to five-membered thiazolidine rings (which exhibit envelope or twist conformations), six-membered tetrahydroquinazoline likely adopts a chair or boat conformation, with puckering amplitudes (θ) < 10° due to partial aromaticity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Hydrogen-Bond Donors/Acceptors
Target Compound Tetrahydroquinazoline Thioxo, oxo, methyl carboxylate 3 donors, 5 acceptors
7-Hydroxy-4-methylcoumarin () Coumarin Hydroxyl, ketone 1 donor, 3 acceptors
4-Oxo-2-thioxothiazolidine () Thiazolidine Thioxo, oxo 1 donor, 3 acceptors

Table 2: Hypothetical Crystallographic Data*

Compound Space Group Unit Cell Parameters (Å, °) Key Hydrogen Bonds
Target Compound P2₁/c a=8.5, b=10.2, c=12.1, β=95° N–H···O=C (2.8 Å), N–H···S=C (3.1 Å)
7-Hydroxy-4-methylcoumarin P1̄ a=7.3, b=9.8, c=11.5, α=90°, β=102°, γ=90° O–H···O=C (2.6 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.